molecular formula C5H3BrClNO B148948 3-Bromo-5-chloro-2-hydroxypyridine CAS No. 137628-16-1

3-Bromo-5-chloro-2-hydroxypyridine

Cat. No. B148948
M. Wt: 208.44 g/mol
InChI Key: IPCVJZRBMDESEV-UHFFFAOYSA-N
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Patent
US05336771

Procedure details

To a cooled (0° C.) solution of 2-amino-3-bromo-5-chloropyridine (100 g, 0.482 tool) in water (815 mL) and concentrated HC1 (130 mL) was added a solution of sodium nitrite (33.26 g, 0.482 tool) in water (272 mL). The resulting suspension was allowed to warm to room temperature and stir for 18 hours, at which point the solids were filtered, washed with carbon tetrachloride (2×50 mL), and dried in a vacuum oven (40° C.) to yield 75.1 g (74.8%) of gray-yellow so lid, m.p. 170°-173° C.: IR (mineral oil (Nujol (trademark ) ) 3111, 3041, 2947, 2850, 2722, 1814, 1696, 1663, 1643, 1585, 1527, 1462, 1377, 1302, 1234, 1171, 1153, 1123, 1106, 1040, 917, 896, 876, 839, 747, 726, 644, 635, 561, 539, 523, 410, 251, 235, 225, 220cm-1 ; 1H NMR (300 MHz, D6 -DMSO)δ 7.72 (d, 1H, J=2.2Hz) , 8.08 (d, 1H , J=2 . 2Hz ), 12.41 (br s, 1H); 13C NMR (DMSO) δ 110.88, 115.35, 134.08, 142.64, 157.56; exact mass calculated for C5H3NBrClO=206.9086. High resolution mass spec. 206.9093.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
815 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([Br:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[OH2:10]>>[Br:8][C:7]1[C:2](=[O:10])[NH:3][CH:4]=[C:5]([Cl:9])[CH:6]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=NC=C(C=C1Br)Cl
Name
Quantity
815 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 18 hours, at which point the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated HC1 (130 mL)
ADDITION
Type
ADDITION
Details
was added a solution of sodium nitrite (33.26 g, 0.482 tool) in water (272 mL)
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with carbon tetrachloride (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (40° C.)
CUSTOM
Type
CUSTOM
Details
to yield 75.1 g (74.8%) of gray-yellow so lid, m.p. 170°-173° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C(NC=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.